
buta-1,3-diene;N-(hydroxymethyl)-2-methylprop-2-enamide;prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buta-1,3-diene; N-(hydroxymethyl)-2-methylprop-2-enamide; prop-2-enenitrile is a complex organic compound with a unique structure that combines three distinct functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its molecular formula is C19H24N2O2, and it has a molecular weight of 312.406 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of buta-1,3-diene; N-(hydroxymethyl)-2-methylprop-2-enamide; prop-2-enenitrile involves multiple steps, each requiring specific reagents and conditionsEach step requires careful control of temperature, pressure, and pH to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent quality and yield. The process involves the use of catalysts and solvents to facilitate the reactions and improve efficiency. Safety measures are also implemented to handle the potentially hazardous reagents and conditions involved in the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Buta-1,3-diene; N-(hydroxymethyl)-2-methylprop-2-enamide; prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The conditions vary depending on the desired reaction, with temperature, pressure, and pH being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halides, ethers, and esters .
Applications De Recherche Scientifique
Buta-1,3-diene; N-(hydroxymethyl)-2-methylprop-2-enamide; prop-2-enenitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of buta-1,3-diene; N-(hydroxymethyl)-2-methylprop-2-enamide; prop-2-enenitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Buta-1,3-diene: A simple diene with applications in polymer synthesis.
N-(hydroxymethyl)-2-methylprop-2-enamide: A compound with potential biological activity.
Prop-2-enenitrile: A nitrile used in organic synthesis.
Uniqueness
This makes it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
25135-82-4 |
|---|---|
Formule moléculaire |
C12H18N2O2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
buta-1,3-diene;N-(hydroxymethyl)-2-methylprop-2-enamide;prop-2-enenitrile |
InChI |
InChI=1S/C5H9NO2.C4H6.C3H3N/c1-4(2)5(8)6-3-7;1-3-4-2;1-2-3-4/h7H,1,3H2,2H3,(H,6,8);3-4H,1-2H2;2H,1H2 |
Clé InChI |
VNUQXUQSDQEYEK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)NCO.C=CC=C.C=CC#N |
Numéros CAS associés |
25135-82-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


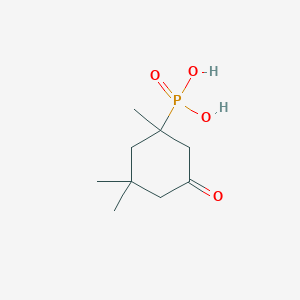

![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)
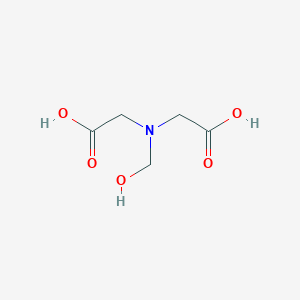

![4-[(E)-(4-Ethylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14685210.png)
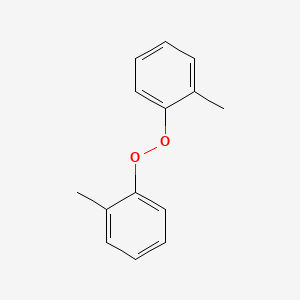

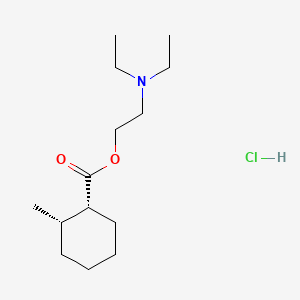
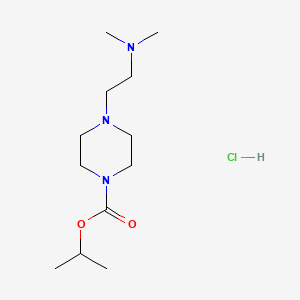
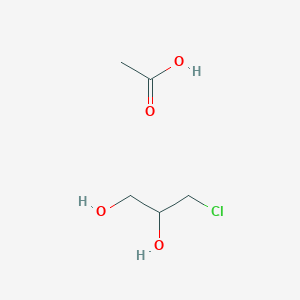

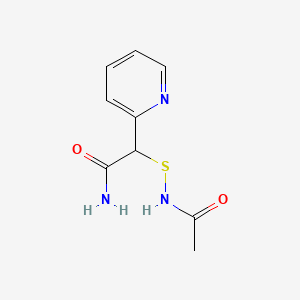
![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
